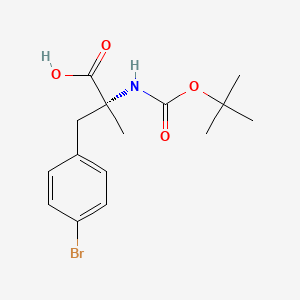

4-Bromo-N-Boc-alpha-methyl-D-phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-N-Boc-2-(4-bromobenzyl)alanine is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a bromobenzyl group attached to the alanine backbone, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Boc-2-(4-bromobenzyl)alanine typically involves the following steps:

Protection of Alanine: The amino group of alanine is protected using a tert-butoxycarbonyl (Boc) group to form N-Boc-alanine.

Bromobenzylation: The protected alanine is then subjected to a bromobenzylation reaction, where the bromobenzyl group is introduced. This can be achieved using reagents such as 4-bromobenzyl bromide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of ®-N-Boc-2-(4-bromobenzyl)alanine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: ®-N-Boc-2-(4-bromobenzyl)alanine undergoes various chemical reactions, including:

Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the bromobenzyl group can yield benzyl derivatives.

Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles through reactions like nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products:

Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.

Reduction: 4-bromobenzyl alcohol.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

4-Bromo-N-Boc-alpha-methyl-D-phenylalanine is primarily utilized in the synthesis of bioactive molecules, particularly as a precursor in the development of pharmaceutical agents. Its brominated structure enhances the biological activity of derived compounds, making it valuable in medicinal chemistry.

Anticoagulant Activity

One notable application is in the synthesis of α-ketoheterocycles that act as thrombin inhibitors. These inhibitors are crucial for developing anticoagulants, which are essential in treating conditions such as thrombosis and embolism .

Molecular Imaging

The compound has also been explored for its potential use in molecular imaging. It can serve as a tracer for positron emission tomography (PET), particularly in assessing brain tumors. The ability to modify its structure allows researchers to enhance its affinity for specific transporters involved in tumor metabolism, thereby improving imaging accuracy .

Synthesis of Bioactive Compounds

The compound serves as a building block for synthesizing various derivatives with distinct biological activities:

- Inhibitors of Cancer Cell Proliferation : Research indicates that derivatives of this compound can inhibit cancer cell lines by targeting specific metabolic pathways. For instance, compounds derived from this amino acid have shown promising results against breast and colon cancer cell lines by interfering with tubulin dynamics, similar to established chemotherapeutic agents .

- Anti-inflammatory Agents : Recent studies have highlighted the anti-inflammatory potential of derivatives synthesized from this compound. These compounds have been evaluated using murine macrophage assays, demonstrating their ability to inhibit pro-inflammatory cytokines and reduce nitric oxide production .

Case Study 1: Thrombin Inhibition

A study focused on synthesizing α-ketoheterocycles from this compound revealed that these compounds exhibited significant inhibition of thrombin activity. The synthesis involved a multi-step process where the brominated amino acid was converted into various derivatives, leading to compounds with enhanced anticoagulant properties .

Case Study 2: Molecular Imaging in Glioblastoma

In another study, researchers synthesized fluorinated analogs of this compound to evaluate their efficacy as PET tracers for glioblastoma imaging. The results indicated that these analogs had improved uptake in tumor cells compared to traditional tracers, suggesting a potential application in clinical settings for better diagnosis and monitoring of treatment response .

Wirkmechanismus

The mechanism of action of ®-N-Boc-2-(4-bromobenzyl)alanine involves its interaction with specific molecular targets. The bromobenzyl group can participate in various binding interactions, while the Boc-protected amino group ensures stability and selectivity. The compound can inhibit or modulate the activity of enzymes by binding to their active sites or allosteric sites, thereby affecting biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

- ®-N-Boc-2-(4-chlorobenzyl)alanine

- ®-N-Boc-2-(4-fluorobenzyl)alanine

- ®-N-Boc-2-(4-methylbenzyl)alanine

Comparison:

- Structural Differences: The primary difference lies in the substituent on the benzyl group (bromine, chlorine, fluorine, or methyl).

- Reactivity: The presence of different substituents affects the reactivity and chemical behavior of the compounds. For instance, the bromine atom in ®-N-Boc-2-(4-bromobenzyl)alanine makes it more reactive in nucleophilic substitution reactions compared to its chloro or fluoro counterparts.

- Applications: While all these compounds are used in organic synthesis and medicinal chemistry, their specific applications may vary based on their reactivity and interaction with biological targets.

Biologische Aktivität

4-Bromo-N-Boc-alpha-methyl-D-phenylalanine (CAS No. 1310680-46-6) is an amino acid derivative notable for its applications in organic synthesis and medicinal chemistry. This compound features a bromobenzyl group and a tert-butoxycarbonyl (Boc) protecting group, which enhance its stability and reactivity. Its biological activity is primarily attributed to its interactions with various molecular targets, making it a subject of interest in enzyme inhibition studies and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₂₀BrNO₄, with a molecular weight of 358.23 g/mol. The structural characteristics include:

- Bromine Atom: Enhances nucleophilicity and reactivity.

- Boc Group: Protects the amino group, facilitating selective reactions.

The biological activity of this compound involves several mechanisms:

- Enzyme Inhibition: The compound can bind to active or allosteric sites on enzymes, modulating their activity. This is particularly relevant in the context of designing inhibitors for specific enzymatic pathways.

- Substitution Reactions: The bromine atom can undergo nucleophilic substitution, allowing the compound to participate in further chemical modifications that enhance its biological properties.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties:

- Inhibition of Mycobacterium abscessus: This compound has shown activity against various mycobacterial strains with a minimum inhibitory concentration (MIC) ranging from 6.25 to 12.5 µM .

Case Studies

-

Study on Enzyme Targets:

- In a study focusing on enzyme-substrate interactions, derivatives of this compound were synthesized to evaluate their inhibitory effects on specific enzymes involved in metabolic pathways . The results indicated that the brominated derivatives were particularly effective due to the electron-withdrawing nature of the bromine atom.

- Antibacterial Activity:

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| This compound | Bromobenzyl group | Significant enzyme inhibition |

| N-Boc-2-(4-chlorobenzyl)alanine | Chlorobenzyl group | Moderate enzyme inhibition |

| N-Boc-2-(4-fluorobenzyl)alanine | Fluorobenzyl group | Lower reactivity |

Eigenschaften

IUPAC Name |

(2R)-3-(4-bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYWAMZOHWXACO-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=C(C=C1)Br)(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.